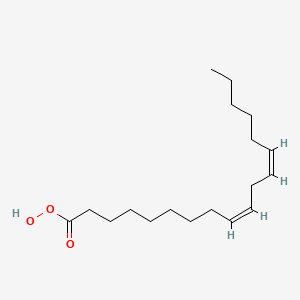

Peroxylinoleic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peroxylinoleic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Peroxylinoleic acid serves as a crucial intermediate in lipid peroxidation processes, which are vital for understanding oxidative stress and its effects on biological systems.

Lipid Metabolism and Gene Expression

Research indicates that 13-HPODE influences lipid metabolic pathways significantly. A study involving Caco-2 intestinal epithelial cells demonstrated that treatment with 13-HPODE altered gene expression related to lipid uptake and metabolism. The study identified 3,094 differentially expressed genes in cells treated with 13-HPODE compared to those treated with non-peroxidized linoleic acid. Key pathways affected include:

- Steroid Hormone Biosynthesis

- PPAR Signaling

- Bile Secretion

These pathways are crucial for maintaining lipid homeostasis and have implications for conditions such as cardiovascular disease and metabolic disorders .

Oxidative Stress Studies

This compound is instrumental in studying the effects of oxidative stress on cellular systems. The compound's ability to induce oxidative damage makes it a valuable tool for investigating the mechanisms of cell injury and death. For instance, studies have shown that peroxidized lipids can activate inflammatory pathways, contributing to diseases such as cancer and cardiovascular disorders .

Health Implications

The consumption of peroxidized fats, including those containing this compound, has been linked to various health issues.

Inflammatory Responses

Dietary lipid peroxides like 13-HPODE have been implicated in promoting pro-inflammatory responses in the gut. This is evidenced by findings that show increased activation of NF-κB, a key regulator of inflammation, upon exposure to these compounds .

Cardiovascular Health

Research indicates that the presence of peroxidized lipids in chylomicrons can enhance the atherogenicity of dietary cholesterol, leading to increased risk factors for cardiovascular diseases . The correlation between dietary intake of peroxidized fats and the development of atherosclerosis highlights the need for further investigation into dietary guidelines concerning polyunsaturated fatty acids.

Potential Therapeutic Uses

Given its biological activity, this compound could have therapeutic applications.

Cancer Research

The modulation of gene expression by 13-HPODE suggests potential roles in cancer therapy, particularly in targeting metabolic pathways that are dysregulated in cancer cells . Future research may explore the therapeutic potential of manipulating these pathways using this compound derivatives.

Anti-inflammatory Agents

The ability of this compound to influence inflammatory pathways positions it as a candidate for developing anti-inflammatory therapies. Understanding its mechanisms could lead to novel treatments for inflammatory diseases .

Data Tables and Case Studies

Análisis De Reacciones Químicas

Autoxidation Mechanism

The autoxidation of linoleic acid leads to the formation of peroxylinoleic acid through a series of radical reactions. The key steps in this process include:

-

Hydrogen Abstraction : The initial step involves the abstraction of a hydrogen atom from the methylene group adjacent to the double bonds (C11) in linoleic acid, forming a pentadienyl radical.

-

Oxygen Addition : This radical rapidly reacts with molecular oxygen, leading to the formation of peroxyl radicals. The reactivity is diffusion-controlled and occurs at specific carbon sites (C9, C11, and C13), resulting in various hydroperoxide products.

-

Formation of Hydroperoxides : The primary hydroperoxide products from linoleic acid autoxidation include 9-, 11-, and 13-hydroperoxides. Among these, the bis-allylic 11-hydroperoxide has been identified as a significant product due to its unique stability under certain conditions, particularly in the presence of antioxidants like α-tocopherol .

Reaction with Hypochlorous Acid

This compound can also react with hypochlorous acid (HOCl), generating singlet molecular oxygen (O2(1Δg)). This reaction is notable for its physiological relevance:

-

Mechanism : The reaction between HOCl and linoleic acid hydroperoxide results in the formation of peroxyl radicals and O2(1Δg) with a yield of approximately 13% at physiological pH. The generation of singlet oxygen is confirmed through light emission detection at 1,270 nm .

-

Radical Intermediates : Continuous-flow electron paramagnetic resonance spectroscopy has shown the formation of peroxyl radicals during this reaction, indicating that these intermediates play a crucial role in further reactions involving lipid peroxidation .

Kinetic and Thermodynamic Considerations

The formation of hydroperoxides from this compound can also be influenced by kinetic and thermodynamic factors:

-

Kinetic Products : The rapid reaction rates associated with radical intermediates often lead to the preferential formation of certain hydroperoxide products over others.

-

Thermodynamic Stability : The stability of the resulting hydroperoxides can vary based on their structural characteristics, influencing their reactivity and potential biological effects.

Reaction Outcomes with Hypochlorous Acid

| Reactant | Product | Yield (%) | Observations |

|---|---|---|---|

| Linoleic Acid Hydroperoxide (LAOOH) | Singlet Oxygen (O2(1Δg)) | 13 ± 2 | Light emission at 1,270 nm |

| LAOOH + HOCl | Peroxyl Radicals | - | Detected via EPR spectroscopy |

Propiedades

Número CAS |

7722-17-0 |

|---|---|

Fórmula molecular |

C18H32O3 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

(9Z,12Z)-octadeca-9,12-dieneperoxoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h6-7,9-10,20H,2-5,8,11-17H2,1H3/b7-6-,10-9- |

Clave InChI |

DRKSTAFYCRUMEE-HZJYTTRNSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OO |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OO |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OO |

Sinónimos |

13 OOH linoleic acid 9,12-octadecadienoic acid hydroperoxide linoleate hydroperoxide linoleic acid hydroperoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.